4-Methyl-2-pyridinylzinc bromide

Description

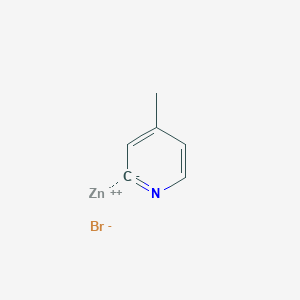

4-Methyl-2-pyridinylzinc bromide is an organozinc reagent used in cross-coupling reactions, particularly in Negishi and Kumada couplings, to introduce pyridinylmethyl groups into organic frameworks. Organozinc compounds are generally air- and moisture-sensitive, requiring inert conditions for handling and storage. They are pivotal in synthesizing pharmaceuticals, agrochemicals, and functional materials due to their moderate reactivity and compatibility with diverse substrates .

Properties

Molecular Formula |

C6H6BrNZn |

|---|---|

Molecular Weight |

237.4 g/mol |

IUPAC Name |

zinc;4-methyl-2H-pyridin-2-ide;bromide |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

LSKVNRHSNXUCHS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C[C-]=NC=C1.[Zn+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Zinc Bromide (ZnBr₂)

- Chemical Properties : Zinc bromide is a hygroscopic, ionic compound with high solubility in water and polar solvents. Unlike 4-methyl-2-pyridinylzinc bromide, ZnBr₂ lacks organic ligands and is primarily used in electrolytes for batteries, radiation shielding, and as a Lewis acid catalyst in organic synthesis .

- Applications : While ZnBr₂ is used industrially (e.g., in oil drilling fluids), this compound serves specialized roles in asymmetric synthesis, where its pyridinyl ligand enables regioselective bond formation.

2.2. Sepantronium Bromide (YM-155)

- Structure and Bioactivity : Sepantronium bromide (C₂₀H₁₉BrN₄O₃) is a brominated heterocyclic compound with anticancer activity. Unlike this compound, it contains a bicyclic core and a sulfonamide group, enabling inhibition of survivin protein expression (IC₅₀ = 0.54 nM in PC-3 cells) .

- Functional Differences : Sepantronium bromide is a therapeutic agent, whereas this compound is a synthetic reagent. The latter’s zinc center facilitates transmetalation in catalytic cycles, a property absent in Sepantronium bromide.

2.3. Pyridinium Bromide Derivatives

- Examples: 4-Dimethylamino-1-(3-formyl-2-hydroxy-5-pentylbenzyl)-pyridinium bromide (C₂₀H₂₇BrN₂O₂): A quaternary ammonium salt with a formylbenzylpyridinium structure, used in medicinal chemistry. Its synthesis involves nucleophilic substitution between benzyl bromides and pyridines . 4-(Benzylcarbamoyl)-1-(2-biphenyl-4-yl-2-oxoethyl)pyridinium bromide (C₂₇H₂₃BrN₂O₂): A brominated pyridinium derivative with applications in polymer chemistry .

- Comparison: These pyridinium bromides are ionic solids with charged nitrogen centers, contrasting with the neutral, organometallic nature of this compound. Their reactivity focuses on electrophilic substitution or ionic interactions, unlike the transmetalation pathways of zinc-based reagents.

2.4. Methyl Bromide (CH₃Br)

- Toxicity and Applications: Methyl bromide is a volatile alkyl bromide used as a fumigant. It is highly toxic (neurotoxic effects, LC₅₀ = 300 ppm in humans) and environmentally persistent, unlike this compound, which is non-volatile and used in controlled synthetic settings .

Q & A

Q. What are the standard protocols for synthesizing 4-Methyl-2-pyridinylzinc bromide in academic settings?

- Methodological Answer : A common approach involves transmetallation of 4-methyl-2-bromopyridine with a zinc precursor (e.g., ZnCl₂ or Zn powder) under inert conditions. For example, Grignard-like reactions using dry solvents (e.g., THF or diethyl ether) and controlled temperatures (0–25°C) are typical. Reaction progress is monitored via TLC, and purification involves recrystallization with ethanol or diethyl ether to achieve high yields (>90%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyridinyl moiety and zinc coordination shifts (e.g., downfield shifts for protons adjacent to zinc).

- FTIR/Raman Spectroscopy : Identify C-Zn stretching vibrations (~400–500 cm⁻¹) and pyridine ring modes .

- Elemental Analysis : Quantify Zn and Br content to validate stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in flame-dried glassware. Avoid exposure to moisture or oxygen, as hydrolysis generates pyridine derivatives and zinc oxides. Use freshly distilled solvents for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (THF, DME) versus hydrocarbons (hexane) to balance reactivity and solubility.

- Temperature Gradients : Lower temperatures (0°C) may reduce side reactions, while higher temps (40°C) accelerate transmetallation.

- Additives : Use catalytic LiCl to improve zinc activation .

- Statistical Design : Apply response surface methodology (RSM) to identify optimal parameter combinations (e.g., time, temp, stoichiometry) .

Q. What strategies resolve discrepancies in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Purity Assessment : Trace moisture or oxygen can deactivate the reagent. Re-purify via recrystallization and confirm purity via NMR .

- Catalyst Screening : Test Pd (e.g., Pd(PPh₃)₄) vs. Ni catalysts for compatibility with specific substrates.

- In Situ Monitoring : Use GC-MS or HPLC to detect intermediates/byproducts and adjust reaction pathways .

Q. How do analytical methodologies impact quantification of bromide byproducts in reactions involving this compound?

- Methodological Answer :

- Ion Chromatography (IC) : Preferred for low-concentration Br⁻ detection (detection limit ~0.1 mg/L).

- Comparability : Cross-validate with gravimetric analysis or titration to address method-dependent variations (e.g., historical vs. modern IC protocols) .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per guidelines.

- Advanced questions emphasize troubleshooting, optimization, and methodological rigor.

- Contradictions in data (e.g., analytical variability) require cross-validation and protocol standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.